N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve scalability and cost-effectiveness .
Chemical Reactions Analysis
N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the polymerization of tubulin, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide can be compared with other indole derivatives such as:
- N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-((1H-indol-3-yl)thio)-N-benzyl These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N’-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide lies in its combination of the indole ring with a nitrobenzohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O3/c1-11-14(12-6-2-4-8-15(12)19-11)10-18-20-17(22)13-7-3-5-9-16(13)21(23)24/h2-10,19H,1H3,(H,20,22)/b18-10+ |
InChI Key |
RWYONANQXAQLNK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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